molecular formula C12H16ClN B1307682 2-(4-Chlorophenyl)azepane CAS No. 383129-18-8

2-(4-Chlorophenyl)azepane

Cat. No.: B1307682
CAS No.: 383129-18-8
M. Wt: 209.71 g/mol
InChI Key: QVSTXCOTKAOQEW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)azepane is an organic compound with the molecular formula C12H16ClN It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)azepane typically involves the reaction of 4-chlorobenzyl chloride with hexamethyleneimine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorophenylmethanol or 4-chlorophenylamine.

    Substitution: Formation of various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)azepane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-(4-Bromophenyl)azepane: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(4-Fluorophenyl)azepane:

    2-(4-Methylphenyl)azepane: The presence of a methyl group instead of a halogen can lead to different chemical behavior and uses.

Uniqueness: 2-(4-Chlorophenyl)azepane is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic chemistry and valuable in research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTXCOTKAOQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404228
Record name 2-(4-chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-18-8
Record name 2-(4-Chlorophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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